Iridium(3+);3-methyl-2-phenylpyridine
Description
Contextualization of Iridium(III) Organometallic Chemistry and Phosphorescent Materials
Iridium(III) complexes are at the forefront of organometallic chemistry research, largely owing to their exceptional performance as phosphorescent materials. ossila.com Phosphorescence is a phenomenon where a molecule absorbs light and then emits it over a longer timescale than fluorescence. This property is particularly valuable in the development of highly efficient lighting and display technologies, such as Organic Light-Emitting Diodes (OLEDs). The strong spin-orbit coupling induced by the heavy iridium atom facilitates the otherwise spin-forbidden transition from the triplet excited state to the singlet ground state, leading to high phosphorescence quantum yields. koreascience.kr This efficient harvesting of triplet excitons allows for internal quantum efficiencies in OLEDs to approach 100%. ossila.com
Significance of Cyclometalating Ligands, with Emphasis on 3-methyl-2-phenylpyridine (B78825) Derivatives
Cyclometalating ligands are crucial in tuning the properties of iridium(III) complexes. These ligands form a direct carbon-metal bond with the iridium center, creating a stable, cyclic structure. The 2-phenylpyridine (B120327) (ppy) ligand and its derivatives are archetypal examples, and their electronic properties can be systematically modified by introducing various substituents. rsc.orgacs.org
The 3-methyl-2-phenylpyridine ligand is a derivative of 2-phenylpyridine where a methyl group is attached to the 3-position of the pyridine (B92270) ring. This seemingly minor modification can have a significant impact on the resulting complex's properties. The methyl group, being an electron-donating group, can influence the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the complex. This, in turn, affects the emission color, quantum yield, and excited-state lifetime of the phosphorescent material. The strategic placement of substituents like the methyl group allows for the fine-tuning of the complex's photophysical and electrochemical characteristics to suit specific applications. rsc.org
Historical Development and Emerging Research Trajectories for Iridium(3+);3-methyl-2-phenylpyridine Systems
The development of cyclometalated iridium(III) complexes dates back several decades, with early work focusing on their fundamental synthesis and characterization. The realization of their potential as highly efficient phosphorescent emitters for OLEDs in the late 1990s and early 2000s led to an explosion of research in this area. ossila.com Much of the initial focus was on the parent complex, tris(2-phenylpyridine)iridium(III) (Ir(ppy)3). wikipedia.org
Research into derivatives such as those containing 3-methyl-2-phenylpyridine is part of a broader trend to systematically modify the 2-phenylpyridine scaffold to achieve a wider range of emission colors and improved device performance. rsc.org While the historical development of the specific 3-methyl-2-phenylpyridine ligand in iridium complexes is not as extensively documented as that of the parent ppy, its study represents a logical progression in the field.
Emerging research trajectories for iridium(III) complexes with substituted phenylpyridine ligands, including 3-methyl-2-phenylpyridine, are expanding beyond OLEDs. These complexes are now being investigated for their potential in:
Bioimaging and Sensing: Their strong luminescence and long lifetimes make them suitable as probes for biological systems. nih.gov
Photocatalysis: Their ability to absorb visible light and participate in electron transfer reactions makes them promising candidates for driving chemical transformations. acs.org
Anticancer Therapy: Researchers are exploring the cytotoxic properties of these complexes, with some showing promising activity against cancer cell lines. researchgate.net
Overview of Key Academic Disciplines Engaging with These Complexes
The unique properties of cyclometalated iridium(III) complexes, including those with 3-methyl-2-phenylpyridine ligands, have fostered interdisciplinary research. The key academic disciplines actively engaged with these compounds include:
Inorganic and Organometallic Chemistry: This is the foundational discipline for the synthesis, characterization, and understanding of the fundamental properties of these complexes. mdpi.com
Materials Science and Engineering: Researchers in this field are focused on the application of these complexes in electronic and optoelectronic devices, particularly OLEDs. rsc.orgsemanticscholar.org
Physical Chemistry and Chemical Physics: This area of study delves into the detailed photophysical processes that govern the phosphorescence and other light-emitting properties of these molecules.
Biochemistry and Medicinal Chemistry: The exploration of these complexes for bioimaging, sensing, and therapeutic applications is a growing area of research. nih.govnih.gov
Catalysis: The use of these iridium complexes as photocatalysts in organic synthesis is an active field of investigation. acs.org
The following tables provide a summary of key data for a representative Iridium(III) complex incorporating the 3-methyl-2-phenylpyridine ligand.
| Complex | Synthesis Method |
| [Ir(3m-ppy)2(dppm)Cl] | Reaction of the dimeric precursor [Ir2(3m-ppy)4Cl2] with bis(diphenylphosphino)methane (B1329430) (dppm) in dichloromethane (B109758) under an inert atmosphere. researchgate.net |
| Property | Value | Conditions |
| Luminescence Emission Maximum | 517 nm | In Dimethyl sulfoxide (B87167) (DMSO) researchgate.net |
| Oxidation Potential (IrIII/IV) | 1.2 V | In acetonitrile (B52724) with 0.1 M NaClO4 on a glassy carbon working electrode researchgate.net |
Table of Compound Names
| Abbreviation/Common Name | Full Chemical Name |
| This compound | This compound |
| [Ir(3m-ppy)2(dppm)Cl] | Chloro-bis(3-methyl-2-phenylpyridine)-bis(diphenylphosphino)methane-iridium(III) |
| Ir(ppy)3 | Tris(2-phenylpyridine)iridium(III) |
| dppm | bis(diphenylphosphino)methane |
| ppy | 2-phenylpyridine |
| DMSO | Dimethyl sulfoxide |
| OLED | Organic Light-Emitting Diode |
| HOMO | Highest Occupied Molecular Orbital |
| LUMO | Lowest Unoccupied Molecular Orbital |
Structure
2D Structure
Properties
Molecular Formula |
C36H30IrN3 |
|---|---|
Molecular Weight |
696.9 g/mol |
IUPAC Name |
iridium(3+);3-methyl-2-phenylpyridine |
InChI |
InChI=1S/3C12H10N.Ir/c3*1-10-6-5-9-13-12(10)11-7-3-2-4-8-11;/h3*2-7,9H,1H3;/q3*-1;+3 |
InChI Key |
TVEFYWLJMQKAIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CC=CC=[C-]2.CC1=C(N=CC=C1)C2=CC=CC=[C-]2.CC1=C(N=CC=C1)C2=CC=CC=[C-]2.[Ir+3] |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Ligand Design for Iridium 3+ ;3 Methyl 2 Phenylpyridine Complexes
Precursor Synthesis and Functionalization of 3-methyl-2-phenylpyridine (B78825) Ligands
The foundation of any iridium complex lies in the synthesis and functionalization of its constituent ligands. The 3-methyl-2-phenylpyridine ligand serves as a classic C^N cyclometalating ligand, where the iridium center coordinates to both the carbon of the phenyl ring and the nitrogen of the pyridine (B92270) ring. The synthesis of the 3m-ppy ligand itself typically involves standard cross-coupling reactions, such as Suzuki or Stille coupling, between a substituted pyridine and a phenylboronic acid or organostannane derivative.
Functionalization of the 3m-ppy ligand is a key strategy for fine-tuning the properties of the final iridium complex. Introducing various substituents onto either the phenyl or pyridine ring can significantly alter the electronic and steric characteristics of the ligand. For instance, electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., fluorine, cyano) can be installed to modulate the HOMO and LUMO energy levels of the resulting complex, thereby influencing its emission color and redox potentials. These functional groups are generally introduced to the ligand precursors prior to complexation with the iridium metal center. elsevierpure.comnih.gov This pre-functionalization approach allows for a wide range of chemical transformations that might not be compatible with the iridium complex itself.
General Cyclometalation Approaches for Iridium(III) Complexes
Cyclometalation is the key reaction for the formation of the iridium-carbon bond, leading to the thermodynamically stable five-membered ring that is characteristic of these complexes. Several synthetic routes have been developed to achieve efficient cyclometalation.
One-Step Hydrothermal Reaction Protocols
One-step hydrothermal synthesis offers a direct and often more environmentally benign route to certain iridium complexes. mdpi.comnih.gov This method involves heating a mixture of an iridium salt (e.g., IrCl₃·nH₂O), the 3m-ppy ligand, and other reagents in a sealed vessel at elevated temperatures and pressures. mdpi.comnih.gov While more commonly applied to the synthesis of inorganic materials like iridium-substituted perovskites, the principles can be adapted for the synthesis of organometallic complexes. mdpi.comnih.gov This approach can facilitate the direct formation of the desired complex, potentially avoiding the isolation of intermediate species. For homoleptic complexes like fac-Ir(3m-ppy)₃, one-pot procedures have been developed that start from iridium(III) chloride and the ligand, often in a solvent like glycerol (B35011) or water, to yield the thermodynamically favored facial isomer in high yields. nih.gov
Reactions Involving Dimeric Precursors, e.g., [Ir₂(3m-ppy)₄Cl₂]
A widely employed and versatile method for the synthesis of heteroleptic iridium(III) complexes involves a two-step process. The first step is the synthesis of a chloro-bridged iridium dimer, such as [Ir₂(3m-ppy)₄Cl₂]. nih.gov This dimer is typically prepared by reacting iridium(III) chloride with an excess of the 3m-ppy ligand in a high-boiling solvent mixture, such as 2-ethoxyethanol (B86334) and water. acs.org The resulting dimer is a stable, often air- and moisture-tolerant intermediate that can be readily isolated and purified.
In the second step, the chloro-bridge of the dimer is cleaved by a coordinating solvent or an ancillary ligand to form the desired monomeric complex. acs.org For example, reacting the dimer with an ancillary N^N ligand (e.g., bipyridine, phenanthroline) or an O^O ligand (e.g., acetylacetonate) leads to the formation of cationic [Ir(3m-ppy)₂(N^N)]⁺ or neutral [Ir(3m-ppy)₂(O^O)] complexes, respectively. This modular approach allows for the systematic variation of the ancillary ligand to fine-tune the photophysical properties of the final complex. nih.govmdpi.com
Stereochemical Control and Isomer-Specific Synthesis of Iridium(3+);3-methyl-2-phenylpyridine Architectures
For tris-cyclometalated iridium(III) complexes, such as Ir(3m-ppy)₃, two geometric isomers are possible: the facial (fac) isomer, where the three nitrogen atoms are positioned on one face of the octahedron, and the meridional (mer) isomer, where the three nitrogen atoms are in a plane that bisects the octahedron. These isomers often exhibit distinct photophysical and electrochemical properties. nih.gov
The synthesis of these isomers can be controlled by reaction conditions. Typically, the mer isomer is the kinetically favored product and is formed at lower temperatures (around 140-150 °C), while the fac isomer is the thermodynamically more stable product and is obtained at higher temperatures (above 200 °C). nih.govorgsyn.org Therefore, careful temperature control during the synthesis is crucial for achieving isomer-specific products. Furthermore, methods for the conversion of the fac isomer to the less stable mer isomer through a sequence of acid and base treatment have been developed, offering a post-synthetic route to access the desired isomer. nih.govresearchgate.net This process can also be reversed by irradiation with light, making these complexes potential candidates for molecular switches. nih.gov
Post-Synthetic Modification and Derivatization Strategies for this compound Scaffolds
While pre-functionalization of ligands is a powerful tool, post-synthetic modification (also known as post-complexation functionalization) offers an alternative strategy for introducing functional groups onto the iridium complex. elsevierpure.comnih.gov This approach is particularly useful for introducing thermally unstable or sensitive functionalities, such as peptides or sugars, that would not survive the harsh conditions often required for complexation. elsevierpure.comnih.gov
Post-synthetic modification can be achieved through various chemical reactions on a pre-formed iridium complex that already contains a reactive handle. For example, a 3m-ppy ligand bearing a reactive group like a halogen or a boronic ester can be incorporated into the complex. Subsequent cross-coupling reactions, such as Suzuki-Miyaura coupling, can then be performed on the intact complex to introduce new functional groups. nih.govacs.org This methodology allows for the late-stage diversification of iridium complexes, enabling the creation of a library of compounds from a common precursor.
Rational Design Principles for Modulating Complex Properties through Ligand Modification
The rational design of iridium(III) complexes with tailored properties is a cornerstone of their application in various fields. By strategically modifying the ligands, it is possible to control the electronic structure and, consequently, the photophysical and electrochemical characteristics of the complex.
The emission color of an iridium complex is primarily determined by the energy of its lowest triplet excited state. This energy can be tuned by modifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The HOMO is typically localized on the iridium metal center and the phenyl ring of the cyclometalating ligand, while the LUMO is predominantly located on the pyridine ring of the cyclometalating ligand and the ancillary ligand. nih.gov
Electron-donating groups on the phenyl ring of the 3m-ppy ligand will raise the HOMO energy level, leading to a smaller HOMO-LUMO gap and a red-shift in the emission.
Electron-withdrawing groups on the phenyl ring will lower the HOMO energy level, resulting in a larger HOMO-LUMO gap and a blue-shift in the emission.
Modifications to the ancillary ligand can also significantly impact the LUMO energy level. Ancillary ligands with extended π-conjugation or strong electron-withdrawing character will lower the LUMO energy, causing a red-shift in the emission. rsc.org
These principles allow for the precise tuning of the emission color across the visible spectrum.
Below is an interactive data table summarizing the effects of ligand modification on the properties of iridium(III) complexes, based on general principles observed for phenylpyridine-type ligands.
| Ligand Modification | Effect on HOMO | Effect on LUMO | Expected Emission Shift |
| Electron-donating group on phenyl ring | Increase | Minimal Change | Red-shift |
| Electron-withdrawing group on phenyl ring | Decrease | Minimal Change | Blue-shift |
| Extended π-conjugation on ancillary ligand | Minimal Change | Decrease | Red-shift |
| Electron-withdrawing group on ancillary ligand | Minimal Change | Decrease | Red-shift |
This systematic approach to ligand design has been instrumental in the development of highly efficient phosphorescent emitters for OLEDs and sensitive probes for bioimaging applications.
Advanced Spectroscopic and Analytical Characterization of Iridium 3+ ;3 Methyl 2 Phenylpyridine Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of Iridium(3+);3-methyl-2-phenylpyridine (B78825) complexes in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous structural assignment and confirmation of complex formation.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for 3-methyl-2-phenylpyridine and a Related Iridium(III) Complex
| Proton | Free 3-methyl-2-phenylpyridine rsc.org | fac-Ir(ppy)₃ (Illustrative) orgsyn.orgnih.gov |
|---|---|---|
| Pyridine (B92270) H-6 | 8.56 | ~7.57 |
| Phenyl Protons | 7.4-7.6 | ~6.7-7.9 |
| Methyl Protons | 2.38 | Varies |
Note: Data for fac-Ir(ppy)₃ is used as a closely related analogue to illustrate typical shifts upon cyclometalation.
Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) for Molecular Weight Verification and Ligand Stoichiometry
Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight of Iridium(3+);3-methyl-2-phenylpyridine complexes and verifying the number of ligands coordinated to the metal center. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for these charged or easily ionizable iridium complexes. analis.com.mytandfonline.comresearchgate.net
In ESI-MS analysis, the complex is introduced into the mass spectrometer in solution, where it is ionized, typically forming a molecular ion peak [M]⁺ or [M+H]⁺. The mass-to-charge ratio (m/z) of this peak provides a direct measurement of the molecular weight of the complex. analis.com.my For example, the ESI-MS spectrum of a complex like [Ir(3m-ppy)₂(dppm)Cl] would show a peak corresponding to the intact molecule, confirming its formation and composition. tandfonline.comresearchgate.net The isotopic distribution pattern of the molecular ion peak is also highly informative. Iridium has two stable isotopes, ¹⁹¹Ir and ¹⁹³Ir, which results in a characteristic isotopic pattern that can be simulated and compared with the experimental data to further validate the elemental composition of the complex.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic and Vibrational Fingerprinting
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the vibrational modes and electronic transitions within this compound complexes.
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds. The IR spectrum of an iridium complex will display characteristic bands corresponding to the stretching and bending modes of the 3-methyl-2-phenylpyridine ligand. analis.com.my Key vibrational bands include the C=C and C=N stretching frequencies of the aromatic rings, typically observed in the 1400-1600 cm⁻¹ region. analis.com.mynih.gov The presence and position of these bands confirm the integrity of the ligand structure within the complex. Subtle shifts in these vibrational frequencies upon coordination to the iridium center can also provide insights into the strength of the metal-ligand bond.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectroscopy reveals the electronic structure of the complex. Iridium(III) complexes with cyclometalated ligands like 3-methyl-2-phenylpyridine typically exhibit several distinct absorption bands. nih.gov
High-energy bands in the ultraviolet region (below 350 nm) are generally assigned to spin-allowed π–π* intraligand charge transfer (¹LC) transitions centered on the phenylpyridine ligands. mdpi.comrsc.org
Lower-energy bands in the visible region (350-450 nm) are attributed to spin-allowed metal-to-ligand charge transfer (¹MLCT) transitions, involving the transfer of an electron from the iridium d-orbitals to the π* orbitals of the ligands. nih.govrsc.org
Weak absorption features at longer wavelengths (above 450 nm) are due to spin-forbidden singlet-to-triplet (³MLCT) transitions, which become partially allowed due to the strong spin-orbit coupling induced by the heavy iridium atom. nih.govrsc.org
These electronic transitions are responsible for the characteristic colors and photophysical properties of these complexes. researchgate.net
Table 2: Typical Electronic Absorption Bands for Cyclometalated Iridium(III) Complexes
| Wavelength Range | Assignment | Nature of Transition |
|---|---|---|
| < 350 nm | ¹LC | Intraligand (π–π*) |
| 350-450 nm | ¹MLCT | Metal-to-Ligand Charge Transfer |
| > 450 nm | ³MLCT | Spin-forbidden Metal-to-Ligand |
Source: nih.govrsc.orgresearchgate.net
X-ray Crystallography for Precise Solid-State Geometrical and Coordination Determination
For complexes such as fac-tris(3-methyl-2-phenylpyridine)iridium(III), X-ray analysis unambiguously establishes a distorted octahedral geometry around the iridium atom. The three 3-methyl-2-phenylpyridine ligands act as bidentate C^N ligands, coordinating through a carbon atom of the phenyl ring and the nitrogen atom of the pyridine ring. The analysis reveals precise Ir-C and Ir-N bond lengths, which are typically in the range of 2.01 Å and 2.13 Å, respectively. The bite angle of the C-Ir-N chelate ring is typically around 80°, a deviation from the ideal 90° of a perfect octahedron. nih.gov The methyl substituent at the 3-position of the pyridine ring can induce steric hindrance, leading to a non-coplanar arrangement between the phenyl and pyridine rings, with dihedral angles that can be precisely measured.
Table 3: Selected Crystallographic Data for fac-Tris(3-methyl-2-phenylpyridine)Ir(III)
| Parameter | Value |
|---|---|
| Coordination Geometry | Distorted Octahedral |
| Ir(1)-C(12) Bond Length (Å) | 2.011(3) |
| Ir(1)-N(1) Bond Length (Å) | 2.131(3) |
| C(12)-Ir(1)-N(1A) Bond Angle (°) | 170.99(11) |
| N(1)-Ir(1)-N(1A) Bond Angle (°) | 95.22(10) |
Source:
Elemental Analysis (CHN) for Compositional Confirmation
Elemental analysis, specifically CHN analysis, is a fundamental technique used to confirm the bulk purity and empirical formula of a newly synthesized this compound complex. tandfonline.comresearchgate.net This combustion analysis method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the compound.
The experimentally determined percentages are then compared to the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the correct elemental composition and high purity of the bulk sample. analis.com.my For example, the analysis of a complex with the formula C₃₆H₃₀N₃Ir would be expected to yield specific percentages of C, H, and N that can be experimentally verified.
Chromatographic and Separation Techniques for Isomer Isolation and Purification
The synthesis of tris-cyclometalated iridium(III) complexes can potentially yield two geometric isomers: the facial (fac) isomer, where the three nitrogen (or carbon) atoms occupy one face of the octahedron, and the meridional (mer) isomer. The fac isomer is generally the thermodynamically favored product. orgsyn.org Chromatographic techniques are essential for the purification of the final product and, if necessary, the separation of these isomers. acs.org
Column chromatography using silica (B1680970) gel is a standard method for purifying iridium complexes from starting materials and byproducts. acs.orgrsc.org The choice of eluent, often a mixture of polar and nonpolar solvents like dichloromethane (B109758) and hexanes, is optimized to achieve effective separation. orgsyn.orgnih.gov For cationic complexes or for the challenging separation of closely related isomers, more advanced techniques such as ion-pair chromatography may be employed. researchgate.net The purity of the collected fractions is typically monitored by thin-layer chromatography (TLC) or analytical HPLC before the solvent is removed to yield the pure complex. nih.gov
Theoretical and Computational Investigations into Iridium 3+ ;3 Methyl 2 Phenylpyridine Systems
Density Functional Theory (DFT) for Ground State Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) has become a cornerstone for investigating the ground state properties of iridium(III) complexes due to its favorable balance between computational cost and accuracy. For Iridium(3+);3-methyl-2-phenylpyridine (B78825), DFT calculations are employed to determine its optimized molecular geometry and electronic structure.
The facial (fac) isomer of such tris-cyclometalated complexes is generally found to be the more stable isomer. researchgate.net In its ground state, the complex typically exhibits a distorted octahedral geometry around the central iridium atom. nih.gov The introduction of a methyl group at the 3-position of the pyridine (B92270) ring can induce a greater dihedral angle between the phenyl and pyridine rings compared to the unsubstituted parent compound, tris(2-phenylpyridine)iridium(III) (Ir(ppy)3). nih.gov This structural alteration can influence both the metal-to-ligand charge transfer (MLCT) excited state and intermolecular interactions in the solid state. nih.gov
DFT calculations, often using hybrid functionals like B3LYP, are performed to optimize the ground state geometry. nih.govrsc.org For the iridium atom, relativistic effective core potentials, such as the Los Alamos National Laboratory 2 Double-Zeta (LANL2DZ), are typically used to account for relativistic effects inherent to heavy metals. researchgate.netnih.gov These calculations provide key geometrical parameters, such as Ir-C and Ir-N bond lengths and the aforementioned dihedral angles, which are often in good agreement with experimental data obtained from X-ray crystallography. researchgate.netnih.gov
Table 1: Representative DFT Functionals and Basis Sets Used in Iridium Complex Calculations
| Component | Method/Basis Set | Purpose |
|---|---|---|
| Functional | B3LYP | A hybrid functional commonly used for geometry optimization and electronic structure of the ground state. nih.gov |
| ωB97X, BNL | Long-range corrected functionals that provide more accurate descriptions of excited states and ionization energies. researchgate.netrsc.org | |
| Iridium Basis Set | LANL2DZ | A relativistic effective core potential and basis set for heavy atoms like iridium. researchgate.netnih.gov |
| Ligand Basis Set | 6-31G(d) or 6-311+G(d,p) | Pople-style basis sets of varying sizes used for lighter atoms (C, H, N). researchgate.netnih.govrsc.org |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Modeling and Spectral Predictions
To understand the photophysical properties, such as absorption and emission, it is crucial to model the excited states of the complex. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for this purpose. rsc.orgrsc.orgresearchgate.net By performing TD-DFT calculations on the optimized ground state geometry, one can predict the vertical excitation energies for both singlet and triplet excited states. nih.govresearchgate.net
These calculations are essential for interpreting experimental UV-Vis absorption spectra. The results help assign the character of different electronic transitions, which are typically a mix of metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), and ligand-centered (LC, π-π*) transitions. researchgate.netrsc.org For complexes like Iridium(3+);3-methyl-2-phenylpyridine, the lowest energy absorption bands are generally assigned to MLCT transitions, which are critical for their phosphorescent properties. nih.govresearchgate.net The accuracy of TD-DFT predictions can be sensitive to the choice of functional, with long-range corrected functionals sometimes offering improved results for charge-transfer states. researchgate.netrsc.org
Calculated absorption wavelengths for the lowest singlet (S1) and triplet (T1) excited states of tris(3-methyl-2-phenylpyridine)Ir(III) have been shown to be in good agreement with experimental values, confirming their MLCT nature. nih.gov
Quantum Chemical Calculations for Unraveling Mechanistic Pathways in Reactivity and Photophysics
Quantum chemical calculations are instrumental in mapping the complex photophysical pathways that occur after a molecule absorbs light. For phosphorescent iridium complexes, this involves understanding the transitions between different electronic states. Upon photoexcitation from the singlet ground state (S₀) to an excited singlet state (S₁), these complexes undergo a very rapid process called intersystem crossing (ISC) to a triplet state (T₁). chemrxiv.orgresearchgate.net
The high efficiency of this ISC process is a hallmark of heavy metal complexes and is the reason for their near-unity triplet quantum yields. chemrxiv.org Computational models can calculate the rate of intersystem crossing. For the parent Ir(ppy)₃ complex, the S₁ → T₁ ISC rate constant has been computed to be on the order of 10¹² s⁻¹, which is orders of magnitude faster than radiative decay from the S₁ state. chemrxiv.org This ultrafast ISC ensures that nearly all excited state population is funneled to the triplet manifold.
Analysis of Molecular Orbitals (HOMO-LUMO) and Their Contributions to Electronic Transitions
The nature of the electronic transitions can be understood by analyzing the molecular orbitals involved. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as the HOMO-LUMO transition often corresponds to the lowest energy electronic excitation.
In cyclometalated iridium(III) complexes, the HOMO is typically a mixture of the iridium 5d orbitals and the π orbitals of the phenyl ring of the cyclometalating ligand. rsc.org The LUMO, conversely, is usually localized on the π* orbitals of the pyridine moiety of the ligand. rsc.org
Table 2: Frontier Molecular Orbital Characteristics for a Typical fac-Ir(C^N)₃ Complex
| Orbital | Primary Character | Contribution to Lowest Energy Transition |
|---|---|---|
| HOMO | Mixed Ir(5d) and Ligand(π) | Electron donor |
| LUMO | Ligand(π*) | Electron acceptor |
This distribution confirms the MLCT character of the lowest energy transition: upon excitation, electron density moves from the metal center and the phenyl ring to the pyridine ring. researchgate.net The methyl group in this compound can subtly influence the energies of these frontier orbitals, thereby tuning the emission color. nih.gov DFT calculations provide visualizations of these orbitals and quantify the contribution of different fragments (metal vs. ligand) to each orbital, offering a clear picture of the electronic redistribution upon excitation. rsc.org
Spin-Orbit Coupling Effects and Their Influence on Photophysical Phenomena
Spin-orbit coupling (SOC) is a relativistic effect that is exceptionally strong in heavy elements like iridium. It is the primary reason for the high phosphorescence efficiency of iridium(III) complexes. SOC facilitates mixing between states of different spin multiplicity, namely singlet and triplet states. This mixing breaks the spin selection rule that forbids transitions between singlet and triplet states.
The consequences of strong SOC are twofold:
Efficient Intersystem Crossing (ISC): SOC provides a mechanism for the rapid, non-radiative transition from the initially populated singlet excited state to the triplet manifold, ensuring that the triplet state is populated with near 100% efficiency. chemrxiv.orgresearchgate.net
Radiative Phosphorescence: SOC allows the triplet state to decay radiatively back to the singlet ground state by "borrowing" intensity from allowed singlet-singlet transitions. researchgate.net This results in relatively short phosphorescence lifetimes (on the order of microseconds) compared to purely organic phosphors. chemrxiv.org
Computational methods can explicitly include SOC effects to calculate ISC rates and phosphorescence lifetimes. chemrxiv.org These calculations show that the large SOC and a small energy gap between the S₁ and T₁ states make ISC an ultrafast process in these complexes. chemrxiv.org The magnitude of SOC is crucial in determining the radiative decay rate from the T₁ state and is a key parameter in the design of efficient phosphorescent emitters.
Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions
While quantum mechanical calculations are excellent for describing the properties of a single molecule, Molecular Dynamics (MD) simulations can model the behavior of molecules in a condensed phase, such as in solution or in a solid-state film. MD simulations treat atoms as classical particles and use a force field to describe the interactions between them.
For this compound and related complexes, MD simulations can be used to study several phenomena:
Solvation: Understanding how solvent molecules arrange around the complex and how this solvent environment affects its photophysical properties.
Aggregation: Iridium complexes can form clusters or aggregates, especially at higher concentrations. nih.gov This aggregation can lead to quenching of the luminescence. MD simulations can predict the tendency of these molecules to aggregate and characterize the structure of these clusters.
Film Morphology: In the context of Organic Light-Emitting Diodes (OLEDs), these complexes are often doped into a host matrix. MD simulations can model the film deposition process to predict the distribution of the iridium complexes within the host material, revealing whether they are well-dispersed or form interconnected networks. nih.gov This morphology is critical for charge transport and device efficiency.
While specific MD studies on this compound are not widely reported, simulations of the parent Ir(ppy)₃ complex in host materials have shown that emitter clustering occurs even at low concentrations, a behavior that would be expected to be similar for the methyl-substituted analogue. nih.gov
Photophysical Phenomena and Excited State Dynamics of Iridium 3+ ;3 Methyl 2 Phenylpyridine Complexes
Absorption and Emission Spectroscopy Studies: Characterization of Electronic Transitions and Spectral Profiles
The photophysical journey of iridium(III) complexes, including those with 3-methyl-2-phenylpyridine (B78825) ligands, begins with the absorption of light. The UV-Vis absorption spectra of these complexes are characterized by distinct bands corresponding to different types of electronic transitions. nih.govnih.gov In the high-energy ultraviolet region (typically below 300 nm), intense absorption bands are observed. nih.govnih.gov These are attributed to spin-allowed π–π* transitions centered on the ligands, referred to as ligand-centered (LC) transitions. nih.govnih.gov
Moving to the near-UV and visible regions (approximately 350–500 nm), weaker absorption bands appear. nih.govnih.gov These are assigned to spin-allowed metal-to-ligand charge transfer (¹MLCT) transitions, where an electron is promoted from a metal-centered d-orbital to a ligand-based π*-orbital. nih.govnih.gov Additionally, very weak absorption features can be observed at the lower energy end of the spectrum (beyond 450 nm). nih.gov These are formally spin-forbidden transitions that directly populate the triplet excited states (³MLCT), made possible by the significant spin-orbit coupling (SOC) induced by the heavy iridium atom. nih.govnih.gov The absorption spectrum of a representative complex, tris[2-(p-tolyl)pyridine]iridium(III) or Ir(mppy)₃, shows a maximum absorption at 375 nm in dichloromethane (B109758). ossila.com
Upon relaxation from the excited state, these complexes exhibit strong phosphorescence, typically in the green region of the visible spectrum. ossila.com The emission spectrum of Ir(mppy)₃ in dichloromethane, for instance, has its maximum at 515 nm. ossila.com This emission originates from the lowest-lying triplet excited state and is characterized by a vibrant glow, a consequence of the efficient harvesting of both singlet and triplet excitons. ossila.com
Below is a data table summarizing the characteristic absorption and emission properties of a related archetypal complex, fac-tris(2-phenylpyridine)iridium(III) (fac-Ir(ppy)₃), which shares similar photophysical characteristics.
| Complex | Solvent | Absorption λmax (nm) | Emission λem (nm) | Reference |
|---|---|---|---|---|
| fac-Ir(ppy)₃ | THF | 282, 377 | 513 | ossila.com |
| Ir(mppy)₃ | DCM | 375 | 515 | ossila.com |
Luminescence Quantum Yield and Lifetime Investigations for Phosphorescence Efficiency
The efficiency of the phosphorescence process is quantified by the photoluminescence quantum yield (ΦPL), which is the ratio of photons emitted to photons absorbed. Iridium(III) complexes based on phenylpyridine ligands are renowned for their exceptionally high quantum yields, often approaching unity (100%) in deaerated solutions or when doped into solid matrices. ossila.com For instance, the parent complex, fac-Ir(ppy)₃, exhibits a quantum yield of nearly 100% under such conditions, making it a benchmark green phosphorescent emitter. ossila.com This high efficiency is a direct result of the effective spin-orbit coupling facilitated by the iridium center, which promotes rapid and efficient intersystem crossing from singlet to triplet states, thus channeling the excitation energy towards phosphorescence. ossila.comresearchgate.net
The phosphorescence lifetime (τ), the average time the molecule spends in the excited triplet state before returning to the ground state, is another critical parameter. These lifetimes are typically in the microsecond range for phenylpyridine-based iridium complexes at room temperature. researchgate.net For example, fac-Ir(ppy)₃ has a reported lifetime of approximately 1 to 2 microseconds, depending on the solvent or host matrix. researchgate.net In degassed tetrahydrofuran (B95107) (THF), two primary emission lifetimes of 210 ns and 1.71 μs have been observed. rsc.org
However, the phosphorescence efficiency is susceptible to quenching by molecular oxygen. In air-saturated solutions, the quantum yield is significantly reduced because the triplet excited state of the iridium complex can be quenched by ground-state triplet oxygen, a process that limits its application in certain environments. At low temperatures (e.g., 1.5 K), the quantum yield of fac-Ir(ppy)₃ in a PMMA matrix drops to about 88% from nearly 100% at higher temperatures (80-370 K). researchgate.net
The table below presents typical quantum yield and lifetime data for fac-Ir(ppy)₃ in different environments.
| Complex | Medium | Condition | Quantum Yield (ΦPL) | Lifetime (τ) | Reference |
|---|---|---|---|---|---|
| fac-Ir(ppy)₃ | Toluene | Deaerated | ~1.0 | 1.9 µs | researchgate.net |
| fac-Ir(ppy)₃ | THF | Degassed | - | 210 ns, 1.71 µs | rsc.org |
| fac-Ir(ppy)₃ | PMMA Film | - | ~1.0 (at 80-370 K) | - | researchgate.net |
| fac-Ir(ppy)₃ | THF | Air-saturated | Reduced | - |
Nature of Emissive Excited States: Characterization of Metal-to-Ligand Charge Transfer (MLCT) and Ligand-Centered (LC) States
The emissive properties of iridium(3+);3-methyl-2-phenylpyridine complexes are dictated by the nature of their lowest-energy excited states. Extensive spectroscopic and computational studies have established that the phosphorescence originates from a triplet state of significant metal-to-ligand charge transfer (³MLCT) character. researchgate.netrsc.org In this ³MLCT state, upon excitation, an electron density shifts from the d-orbitals of the iridium core to the π* orbitals of the 3-methyl-2-phenylpyridine ligands. researchgate.net
This assignment is supported by several lines of evidence. The large zero-field splitting (ZFS) of the triplet state, observed in highly resolved optical spectra at cryogenic temperatures, confirms the significant contribution of the metal's d-orbitals to the excited state wavefunction, which is a hallmark of an MLCT state. researchgate.net For fac-Ir(ppy)₃, the total ZFS is a substantial 170 cm⁻¹. researchgate.net Quantum chemical calculations further corroborate this, showing that the highest occupied molecular orbital (HOMO) has significant Ir(d) character, while the lowest unoccupied molecular orbital (LUMO) is primarily localized on the phenylpyridine ligands. nih.gov
In many iridium(III) complexes, the emissive triplet state is not purely ³MLCT but can be a mixture of ³MLCT and ligand-centered (³LC) states. researchgate.net This mixing is particularly prevalent when the ³MLCT and ³LC excited states are energetically close. researchgate.net The degree of mixing can influence the photophysical properties, such as emission color and quantum efficiency. However, for archetypal green emitters like fac-Ir(ppy)₃ and its derivatives, the lowest excited triplet state (T₁) is predominantly characterized as ³MLCT. researchgate.netrsc.org This state is more accurately described as a spin-mixed state due to the strong spin-orbit coupling, which allows the formally forbidden triplet-to-singlet transition to occur with high efficiency, resulting in bright phosphorescence. rsc.orgresearchgate.net
Inter-System Crossing (ISC) and Triplet State Formation Mechanisms
A key process governing the high phosphorescence efficiency of this compound complexes is intersystem crossing (ISC), the non-radiative transition between electronic states of different spin multiplicity (i.e., from a singlet to a triplet state). nih.govwikipedia.org In these complexes, ISC is an extraordinarily rapid and efficient process. nih.govresearchgate.net
Upon photoexcitation into the singlet manifold (e.g., ¹LC or ¹MLCT states), the molecule quickly transitions to the triplet manifold (³MLCT/³LC states). rsc.orgresearchgate.net This rapid conversion is primarily due to the large spin-orbit coupling (SOC) constant of the heavy iridium atom. nih.govresearchgate.net The SOC facilitates the "spin-forbidden" transition by mixing the singlet and triplet wavefunctions, effectively making the transition allowed. riken.jp
Ultrafast spectroscopic studies have shown that the ISC process in complexes like fac-Ir(ppy)₃ is complete in less than 100 femtoseconds. researchgate.netresearchgate.net Theoretical calculations support this experimental finding, computing an ISC rate constant (kISC) for the S₁ → T₁ transition in fac-Ir(ppy)₃ to be on the order of 6.9 x 10¹² s⁻¹, which corresponds to a timescale of about 145 fs. nih.gov This rate is more than six orders of magnitude faster than the rate of radiative decay (fluorescence) from the singlet state. nih.gov
The consequence of this ultrafast and highly efficient ISC is that virtually all the absorbed photon energy is funneled into the triplet state manifold. This leads to a triplet quantum yield approaching unity, meaning that for every photon absorbed, one triplet excited state is formed. nih.gov This near-perfect efficiency in triplet state formation is the fundamental reason for the intense phosphorescence observed in these materials. ossila.com
Energy Transfer and Electron Transfer Processes in Photoredox Systems
Complexes of this compound are not only potent emitters but also serve as highly effective photocatalysts, capable of initiating chemical reactions with light. Their utility in photoredox catalysis stems from the properties of their long-lived ³MLCT excited states, which can engage in both energy transfer (EnT) and electron transfer (ET) processes. nih.govresearchgate.net
In an energy transfer mechanism, the excited iridium complex transfers its triplet energy to another molecule (a substrate), promoting it to its own triplet excited state, which can then undergo a chemical reaction. nih.gov This process, often of the Dexter type, requires close proximity between the excited photosensitizer and the substrate. researchgate.net The efficiency of EnT depends on the triplet energy of the iridium complex being higher than that of the substrate. These complexes have been successfully used as photosensitizers in various transformations, including photocycloadditions. nih.gov
In an electron transfer process, the excited iridium complex can act as either a potent reductant or a potent oxidant.
Reductive Quenching: The excited complex can donate an electron to a substrate, becoming a strongly oxidizing Ir(IV) species.
Oxidative Quenching: The excited complex can accept an electron from a substrate (a sacrificial electron donor), forming a strongly reducing Ir(II) species. researchgate.net
Ultrafast Transient Absorption and Time-Resolved Luminescence Spectroscopy for Excited State Evolution
The evolution of the excited states in this compound complexes from the moment of photoexcitation can be tracked using sophisticated ultrafast spectroscopic techniques. Femtosecond transient absorption (fs-TA) and time-resolved luminescence spectroscopy provide a detailed picture of the dynamic processes occurring on timescales from femtoseconds to microseconds. researchgate.netrsc.org
Immediately following excitation into the singlet MLCT states, fs-TA measurements reveal the appearance of a transient absorption signal within 70-100 fs. researchgate.net This rapid rise is assigned to the formation of the lowest triplet MLCT state via intersystem crossing (ISC), confirming the ultrafast nature of this process. researchgate.net
Femtosecond luminescence studies on fac-Ir(ppy)₃ have identified an initial emission component with a lifetime of about 230 fs. researchgate.net This is attributed to the population equilibration among the different electronic substates of the lowest excited triplet state, accompanied by intramolecular vibrational redistribution (IVR). researchgate.net A faster decay at shorter wavelengths is linked to a state with more singlet character, while a slower decay on a 3 ps timescale is assigned to vibrational cooling, where the "hot" excited molecule dissipates excess vibrational energy to the surrounding solvent or matrix. researchgate.netriken.jp
On longer timescales, nanosecond transient absorption spectroscopy shows signals that persist for microseconds. rsc.org These signals include positive features due to triplet-triplet (T-T) absorption and negative signals corresponding to the stimulated emission (phosphorescence) from the triplet state back to the singlet ground state. rsc.orgresearchgate.net Analysis of these decay curves often reveals multiple lifetime components, reflecting the complex nature of the triplet manifold, which consists of three closely spaced substates that are in thermal equilibrium at room temperature. researchgate.netrsc.org For instance, studies on fac-Ir(ppy)₃ in THF have identified two primary emissive lifetimes of 210 ns and 1.71 µs from the triplet manifold. rsc.org
Environmental Effects on Photophysical Properties: Solvent and Temperature Dependencies
The photophysical properties of this compound complexes are not intrinsic but are significantly influenced by their local environment, particularly the polarity of the solvent and the ambient temperature. nih.gov
Solvent Effects (Solvatochromism): The MLCT excited states of these complexes possess a significant charge-transfer character, meaning they have a larger dipole moment than the ground state. Consequently, an increase in solvent polarity can stabilize the excited state more than the ground state, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. nih.gov This phenomenon is known as solvatochromism. The polarity of the solvent plays a crucial role in the emission spectra of these complexes. nih.gov For example, in air-saturated solutions of chloroform, toluene, and tetrahydrofuran, the phosphorescence efficiency of fac-Ir(ppy)₃ is reduced due to oxygen quenching, but the spectral position can also be affected by the solvent's polarity.
Temperature Effects: Temperature has a profound effect on the emission spectra and decay dynamics. At room temperature, the observed phosphorescence is an average of the emission from the three closely spaced substates of the lowest triplet (T₁) state, which are in rapid thermal equilibrium. researchgate.net As the temperature is lowered, the emission properties change dramatically.
At cryogenic temperatures (e.g., 1.2 K), the thermal equilibrium is frozen out, and it becomes possible to resolve the emission from the individual triplet substates. researchgate.net For fac-Ir(ppy)₃ in THF, these three substates (labeled I, II, and III in order of increasing energy) have distinct energy levels and vastly different lifetimes:
Substate I: τ = 145 µs
Substate II: τ = 11 µs
Substate III: τ = 750 ns researchgate.net
Singlet Oxygen Generation and its Mechanistic Study [7, 9.2.1]
Cyclometalated iridium(III) complexes, particularly those featuring 2-phenylpyridine (B120327) (ppy) and its derivatives as ligands, are renowned for their rich photophysical properties and their efficacy as photosensitizers. Among the significant photochemical processes they can initiate is the generation of singlet oxygen (¹O₂), a highly reactive form of molecular oxygen. This section delves into the photophysical phenomena and excited-state dynamics that underpin the generation of singlet oxygen by iridium(III) complexes of 3-methyl-2-phenylpyridine, drawing parallels with the well-studied parent complex, tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃].
The generation of singlet oxygen by these iridium complexes is predominantly a Type II photodynamic process. This process is initiated by the absorption of light by the iridium complex, which promotes it from its singlet ground state (S₀) to an excited singlet state (S₁). Due to the presence of the heavy iridium atom, there is strong spin-orbit coupling, which facilitates highly efficient intersystem crossing (ISC) to a triplet excited state (T₁). nih.gov This triplet state is typically a long-lived metal-to-ligand charge transfer (³MLCT) state. nih.govrsc.org
It is this long-lived triplet excited state of the iridium complex that is crucial for singlet oxygen generation. In the presence of ground-state molecular oxygen (³O₂), which is a triplet, the excited iridium complex can transfer its energy to the oxygen molecule through a process known as triplet-triplet annihilation. This energy transfer results in the de-excitation of the iridium complex back to its singlet ground state and the simultaneous excitation of the molecular oxygen to its highly reactive singlet state (¹O₂).
The introduction of a methyl group at the 3-position of the pyridine (B92270) ring in the 2-phenylpyridine ligand is expected to influence the photophysical properties of the resulting iridium complex. This substitution can affect the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the energy of the ³MLCT excited state. Generally, electron-donating groups like methyl can slightly raise the HOMO energy level, which may lead to a red-shift in the emission spectrum and potentially affect the triplet state lifetime.
The mechanistic study of singlet oxygen generation by these complexes involves several experimental techniques. One common method is the use of chemical traps, such as 1,3-diphenylisobenzofuran (B146845) (DPBF) or 9,10-anthracenediyl-bis(methylene)dimalonic acid (ABDA), which react with singlet oxygen, leading to a measurable change in their absorption or fluorescence spectra. By monitoring the rate of this change, the efficiency of singlet oxygen generation can be determined.
Furthermore, time-resolved spectroscopy is a powerful tool for elucidating the dynamics of the excited states involved. Techniques such as transient absorption spectroscopy can be used to directly observe the triplet excited state of the iridium complex and its quenching by molecular oxygen. The lifetime of the triplet state in the absence and presence of oxygen can provide valuable information about the rate of energy transfer to oxygen. The phosphorescence of the iridium complex is also quenched by molecular oxygen, and the extent of this quenching can be analyzed using the Stern-Volmer equation to determine the quenching rate constant.
The table below summarizes typical photophysical data for the parent complex, tris(2-phenylpyridine)iridium(III), which serves as a benchmark for understanding the properties of its 3-methyl derivative.
| Property | Value | Reference |
| Absorption λₘₐₓ (nm) | ~282, 377 | ossila.com |
| Emission λₘₐₓ (nm) | ~513 | ossila.com |
| Phosphorescence Quantum Yield (Φₚ) | Nearly 100% in deaerated solutions | nih.gov |
| Triplet Excited State Lifetime (τₜ) in deaerated solution | 1.71 µs | rsc.org |
| Triplet State | ³MLCT | nih.gov |
For the this compound complex, it is anticipated that the methyl substituent will have a modest effect on these properties. The triplet state lifetime is a critical factor; a longer lifetime generally allows for more efficient energy transfer to molecular oxygen, potentially leading to a higher singlet oxygen quantum yield. However, steric effects from the methyl group could also play a role in the interaction with molecular oxygen, although this is expected to be a minor influence.
Detailed Research Findings
Detailed research into the photophysical properties of cyclometalated iridium(III) complexes has provided a comprehensive understanding of the factors governing their ability to generate singlet oxygen. Studies on the parent complex, Ir(ppy)₃, have established that the high efficiency of intersystem crossing to the triplet manifold is a key feature, driven by the strong spin-orbit coupling of the iridium center. nih.gov The emitting state is well-characterized as a ³MLCT state, with the electron density moving from the iridium d-orbitals to the π* orbitals of the phenylpyridine ligands upon excitation. nih.govrsc.org
The lifetime of this triplet state is a crucial parameter for efficient singlet oxygen generation. For Ir(ppy)₃, lifetimes in the microsecond range have been reported in deaerated solutions. rsc.org The presence of molecular oxygen leads to significant quenching of the phosphorescence and a shortening of the triplet lifetime, which is indicative of an efficient energy transfer process. The rate constant for this quenching process is typically on the order of 10⁹ M⁻¹s⁻¹, approaching the diffusion-controlled limit.
The effect of substituents on the 2-phenylpyridine ligand has been a subject of extensive research, as it provides a means to tune the photophysical and photochemical properties of the iridium complexes. Electron-donating groups, such as the methyl group in 3-methyl-2-phenylpyridine, generally lead to a destabilization of the HOMO, which is primarily located on the iridium and the phenyl ring of the ligand. This can result in a lowering of the oxidation potential of the complex and a red-shift in the emission spectrum.
While a specific singlet oxygen quantum yield (ΦΔ) for an iridium complex with 3-methyl-2-phenylpyridine is not prominently reported, studies on related substituted systems can provide valuable insights. For a series of cyclometalated iridium complexes, ΦΔ values ranging from 0.5 to 0.9 have been observed. ossila.com The efficiency is dependent on the energy of the triplet state and its lifetime. For efficient energy transfer to occur, the triplet energy of the sensitizer (B1316253) must be higher than the energy of singlet oxygen (approximately 0.98 eV or 7880 cm⁻¹). The triplet energy of Ir(ppy)₃ is around 2.4 eV, which is well above this threshold, and it is expected that the 3-methyl substituent will not alter this sufficiently to inhibit the process.
The following table presents representative data on the quenching of the excited state of Ir(ppy)₃ by oxygen, which is the fundamental process leading to singlet oxygen formation.
| Parameter | Value | Reference |
| Triplet Lifetime (deaerated THF) | 1.71 µs | rsc.org |
| Triplet Lifetime (aerated THF) | ~210 ns | rsc.org |
| Oxygen Quenching Rate Constant (k_q) | ~10⁹ M⁻¹s⁻¹ | researchgate.net |
The data illustrates a significant reduction in the triplet lifetime in the presence of air, confirming the efficient interaction between the excited iridium complex and molecular oxygen. The mechanistic pathway for singlet oxygen formation by these iridium complexes is almost exclusively an energy transfer mechanism (Type II). A competing electron transfer mechanism (Type I) is less common for these types of complexes under typical conditions.
Electrochemical Behavior and Redox Processes of Iridium 3+ ;3 Methyl 2 Phenylpyridine Complexes
Cyclic Voltammetry and Related Electrochemical Techniques
Cyclic voltammetry (CV) is a primary technique employed to investigate the redox behavior of iridium(III) complexes containing the 3-methyl-2-phenylpyridine (B78825) ligand. This method provides valuable information about the oxidation and reduction potentials of the complexes, the stability of the different redox states, and the kinetics of electron transfer processes.
In a typical CV experiment, a solution of the iridium complex in a suitable solvent with a supporting electrolyte is subjected to a linearly varying potential. For instance, the electrochemistry of [Ir(3m-ppy)2(dppm)Cl] (where 3m-ppy is 3-methyl-2-phenylpyridine and dppm is bis(diphenylphosphino)methane) was studied by cyclic voltammetry in a 0.1 M NaClO4 solution in acetonitrile (B52724) using a glassy carbon working electrode. tandfonline.com Such studies reveal the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the complex. The oxidation process is generally associated with the removal of an electron from the HOMO, which often has a mixed metal-to-ligand character, with significant contributions from both the iridium center and the phenyl ring of the cyclometalating ligand. nih.gov Conversely, the reduction process involves the addition of an electron to the LUMO, which is typically localized on the ancillary ligands. nih.gov
Differential pulse voltammetry (DPV) is another technique used alongside CV to obtain more precise values for the redox potentials. nih.gov The reversibility of the redox waves in a voltammogram offers insight into the stability of the oxidized and reduced forms of the complex. Reversible or quasi-reversible waves indicate that the complex can undergo electron transfer without significant structural decomposition.
Characterization of Oxidation and Reduction Potentials and Their Ligand Dependence
The oxidation and reduction potentials of iridium(III) complexes are highly tunable and are significantly influenced by the nature of the ligands coordinated to the iridium center. The electronic properties of both the cyclometalating ligand (3-methyl-2-phenylpyridine) and the ancillary ligands play a crucial role in determining these potentials.
The introduction of electron-donating or electron-withdrawing groups on the 2-phenylpyridine (B120327) ligand can systematically alter the HOMO and LUMO energy levels. For example, electron-donating groups, such as the methyl group in 3-methyl-2-phenylpyridine, tend to destabilize the HOMO, leading to a lower oxidation potential compared to the unsubstituted 2-phenylpyridine analogue. Conversely, electron-withdrawing substituents stabilize the HOMO, resulting in a higher oxidation potential. rsc.org
The ancillary ligands also have a profound impact on the electrochemical properties. For instance, in heteroleptic complexes of the type [Ir(C^N)2(N^N)]+, where C^N is a cyclometalating ligand like 3-methyl-2-phenylpyridine and N^N is a diimine ligand, the reduction potential is primarily determined by the LUMO, which is localized on the N^N ligand. By modifying the electronic properties of the ancillary ligand, the reduction potential can be tuned.
The following interactive table provides representative electrochemical data for iridium(III) complexes, illustrating the effect of ligand modifications on their redox potentials.
Mechanistic Insights into Redox-Initiated Processes and Stability in Different Redox Environments
The electrochemical behavior of iridium(III) complexes provides insight into their stability and the mechanisms of redox-initiated processes. The stability of these complexes in different redox states is crucial for their application in devices and catalysis, which often involve repeated oxidation and reduction cycles. nih.gov
For many iridium(III) complexes, the one-electron oxidation is a metal-centered process, formally corresponding to the Ir(III)/Ir(IV) couple. The resulting Ir(IV) species can have varying degrees of stability, which is influenced by the ligand environment. For example, the complex [Ir(3m-ppy)2(dppm)Cl] displays an oxidation peak for Ir(III)/Ir(IV) at 1.2 V. tandfonline.com The reversibility of this oxidation wave in cyclic voltammetry can indicate the stability of the Ir(IV) state. Irreversible oxidation suggests that the oxidized species may undergo subsequent chemical reactions or structural changes.
Redox-mediated mechanisms are a key aspect of the biological activity of some iridium complexes. mdpi.com The ability of an iridium(III) complex to participate in cellular redox processes can contribute to its cytotoxic effects. mdpi.com The stability of the complex under physiological conditions and its interaction with biological reductants and oxidants are important factors in this context.
Correlation between Electrochemical Properties and Photophysical Performance
A strong correlation exists between the electrochemical properties and the photophysical performance of iridium(III) complexes containing 3-methyl-2-phenylpyridine. The energy of the emitted light (phosphorescence) is directly related to the energy gap between the HOMO and LUMO levels, which can be estimated from the oxidation and reduction potentials.
The HOMO-LUMO gap (E_g) can be approximated from the electrochemical data using the following equation:
E_g ≈ e(E_ox - E_red)
where E_ox is the oxidation potential and E_red is the reduction potential. A larger HOMO-LUMO gap generally corresponds to a higher energy emission, i.e., a blue-shift in the emission color. researchgate.net Therefore, by tuning the electrochemical potentials through ligand modification, the emission color of the iridium complex can be controlled. For instance, introducing electron-withdrawing groups on the cyclometalating ligand stabilizes the HOMO, increases the HOMO-LUMO gap, and results in a blue-shifted emission. rsc.org
The photoluminescence quantum yield (PLQY) and the excited-state lifetime are also influenced by the electrochemical properties. The nature of the HOMO and LUMO, which is probed by electrochemistry, determines the character of the emissive triplet state (e.g., metal-to-ligand charge transfer, MLCT, or ligand-centered, LC). The relative energies of these states and the degree of mixing between them can affect the rates of radiative and non-radiative decay, thereby influencing the PLQY and lifetime.
The following interactive table summarizes the relationship between electrochemical and photophysical data for a series of iridium(III) complexes, demonstrating how ligand tuning affects both sets of properties.
Data from a study on blue-emitting iridium(III) complexes, illustrating the correlation between oxidation potentials, HOMO energies, and emission wavelengths. researchgate.net
Applications in Advanced Materials and Device Technologies Utilizing Iridium 3+ ;3 Methyl 2 Phenylpyridine Complexes
Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Electrochemical Cells (LECs)
The most significant application of iridium(3+);3-methyl-2-phenylpyridine (B78825) and related complexes is in the field of emissive displays and lighting. Their ability to efficiently convert electrical energy into light through phosphorescence is a key driver of their adoption in OLEDs and LECs.
Role as Phosphorescent Emitters and Dopants
When doped into a suitable host material, these iridium complexes act as trapping centers for charge carriers (electrons and holes). The subsequent recombination of these carriers forms excitons on the iridium complex, which then decay radiatively, emitting light. The emission color can be finely tuned by modifying the chemical structure of the ligands. For instance, the parent complex, fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)3), is a well-known green emitter. ossila.com Substitution on the phenyl or pyridine (B92270) rings of the ligand, such as the addition of a methyl group, can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby shifting the emission wavelength.
Device Architectures, Fabrication Methodologies, and Performance Metrics
OLEDs incorporating iridium(3+);3-methyl-2-phenylpyridine complexes are typically fabricated as multilayer structures to optimize charge injection, transport, and recombination. A common device architecture consists of:
Anode: A transparent conductor, typically Indium Tin Oxide (ITO), for injecting holes.
Hole Injection Layer (HIL): Facilitates the injection of holes from the anode.
Hole Transport Layer (HTL): Transports holes to the emissive layer.
Emissive Layer (EML): A host material doped with the iridium complex where light is generated.
Hole Blocking Layer (HBL): Confines holes within the emissive layer.
Electron Transport Layer (ETL): Transports electrons to the emissive layer.
Electron Injection Layer (EIL): Facilitates the injection of electrons from the cathode.
Cathode: A low work function metal, such as aluminum or a bilayer of lithium fluoride (B91410) and aluminum, for injecting electrons.
These devices are typically fabricated using vacuum thermal evaporation, where the organic materials and the metal cathode are deposited as thin films onto the substrate in a high-vacuum environment. rsc.org Solution-processing techniques are also being explored for lower-cost manufacturing.
The performance of these OLEDs is evaluated based on several key metrics:
Current Efficiency (cd/A): The amount of light produced per unit of current.
Power Efficiency (lm/W): The amount of light produced per unit of power consumed.
External Quantum Efficiency (EQE, %): The ratio of photons emitted to the number of electrons injected.
Commission Internationale de l'Éclairage (CIE) Coordinates: A measure of the color of the emitted light.
Lifetime (LT50 or LT95): The time it takes for the device's luminance to decrease to 50% or 95% of its initial value.
While specific performance data for a homoleptic complex of this compound is not extensively reported, the performance of various related iridium(III) phenylpyridine complexes in OLEDs provides a benchmark for expected performance.
| Iridium Complex | Emission Color | Maximum EQE (%) | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | CIE Coordinates (x, y) |
|---|---|---|---|---|---|
| (MPBFP)2Ir(detd) | Green | 17.2 | 64.5 | 72.4 | Not Specified |
| Ir3-2 (asymmetric tris-heteroleptic) | Not Specified | 26.2 | 88.7 | 75.3 | Not Specified |
| Blue-emitting homoleptic complex | Sky-Blue | 14.9 | 39.8 | Not Specified | Not Specified |
Exciton (B1674681) Dynamics and Charge Transport within Devices
The efficiency of an OLED is critically dependent on the dynamics of excitons and the transport of charge carriers within the emissive layer. In a host-guest system, energy transfer from the host to the guest (the iridium complex) is a crucial step. This can occur through two primary mechanisms: Förster Resonance Energy Transfer (FRET) for singlet excitons and Dexter Energy Transfer for triplet excitons.
Charge transport in these doped films is complex. At low doping concentrations, charge carriers primarily hop between host molecules. However, the iridium complexes can act as traps for charge carriers. The relative HOMO and LUMO levels of the host and guest materials determine the depth of these traps. Efficient charge trapping on the iridium guest molecules is essential for high device efficiency, as it promotes exciton formation directly on the phosphorescent emitter.
Strategies for Enhancing Efficiency and Operational Stability
A major challenge in OLED technology is achieving long operational stability, particularly for blue-emitting devices. Several strategies are employed to enhance both the efficiency and lifetime of OLEDs based on iridium phenylpyridine complexes:
Ligand Modification: The stability of the iridium complex can be improved by modifying the ligand structure. Introducing bulky substituents can prevent intermolecular interactions that lead to luminescence quenching. Fluorination of the phenylpyridine ligand is a common strategy to blue-shift the emission and can also enhance the stability of the C-N bond in the ligand. nih.govrsc.org
Deuteration: Replacing hydrogen atoms with deuterium (B1214612) on the cyclometalated ligands can significantly improve the operational lifetime of the OLED. The stronger C-D bond compared to the C-H bond is less susceptible to vibrational quenching, which is a non-radiative decay pathway. This "deuterium effect" can lead to a substantial increase in device lifetime.
Photovoltaic Applications and Sensitizers in Solar Energy Conversion Systems
While iridium(III) complexes, particularly those with phenylpyridine-type ligands, have been investigated for their potential in photocatalysis and as photosensitizers, their application in photovoltaic devices like dye-sensitized solar cells (DSSCs) is less common compared to ruthenium-based complexes. rsc.orgacs.org
In principle, the strong absorption in the visible region and the long-lived excited states of some iridium complexes make them candidates for use as sensitizers in DSSCs. acs.org In such a device, the sensitizer (B1316253) absorbs light, leading to an excited state from which an electron is injected into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO2). However, the research in this area has not extensively focused on the specific this compound complex. The high cost of iridium compared to other metals has also been a barrier to its widespread adoption in solar cell technologies.
Catalytic Applications of Iridium 3+ ;3 Methyl 2 Phenylpyridine Complexes
Photocatalysis for Organic Transformations
Visible-light photocatalysis has emerged as a powerful tool in modern organic synthesis, offering mild reaction conditions and unique mechanistic pathways. Iridium(III) complexes, including those with substituted 2-phenylpyridine (B120327) ligands like 3-methyl-2-phenylpyridine (B78825), are among the most versatile and widely employed photocatalysts. Upon absorption of visible light, these d⁶, 18-electron complexes are promoted to an excited state with dramatically altered redox properties, enabling them to participate in single-electron transfer (SET) processes with organic substrates.
The photocatalytic activity of iridium(III) phenylpyridine complexes originates from their ability to undergo a metal-to-ligand charge transfer (MLCT) upon photoexcitation. This process moves an electron from a metal-centered highest occupied molecular orbital (HOMO) to a ligand-centered lowest unoccupied molecular orbital (LUMO). This excited state can then initiate a chemical reaction through two primary quenching pathways:
Reductive Quenching Cycle: In this cycle, the excited photocatalyst ([Ir]*³⁺) donates an electron to a substrate (acceptor), resulting in the oxidized form of the catalyst ([Ir]⁴⁺) and a reduced substrate. The ground-state catalyst is then regenerated by accepting an electron from a sacrificial electron donor, completing the catalytic cycle. This pathway is effective for reactions involving the reduction of organic molecules.
Oxidative Quenching Cycle: Alternatively, the excited photocatalyst can accept an electron from a substrate (donor), leading to the reduced form of the catalyst ([Ir]²⁺) and an oxidized substrate. The catalyst then returns to its ground state by transferring an electron to an acceptor. This mechanism is utilized in a wide range of oxidative transformations.
The versatility of these iridium complexes lies in the fact that the excited state is simultaneously a more powerful reducing agent and a more powerful oxidizing agent than the ground state, allowing them to mediate both reductive and oxidative reactions depending on the specific substrates and reagents involved.
The unique reactivity enabled by iridium(III) phenylpyridine photocatalysts has been applied to a diverse array of organic transformations. While research often focuses on parent complexes like Ir(ppy)₃, the principles and reaction types are broadly applicable to derivatives such as those containing 3-methyl-2-phenylpyridine. These catalysts have proven effective in constructing chemical bonds that are challenging to form using traditional thermal methods. The scope of these reactions is extensive, demonstrating high functional group tolerance and applicability to complex molecular architectures.
| Reaction Type | Description | Substrate Examples | General Catalyst Class |
|---|---|---|---|
| C–H Functionalization | Direct activation and functionalization of C–H bonds, often in combination with another transition metal catalyst (e.g., Pd, Ru, Co). nih.gov | Heteroarenes, benzamides. nih.gov | Iridium(III) Phenylpyridine Complexes |
| [2+2] Cycloadditions | Formation of cyclobutane (B1203170) rings from two alkene components via radical anion intermediates. acs.org | Aryl enones, styrenes. acs.orgchemrxiv.org | Iridium(III) Phenylpyridine Complexes |
| Reductive Dehalogenation | Removal of halogen atoms from organic halides, a reaction useful in synthesis and remediation. | Aryl bromides and iodides. | Iridium(III) Phenylpyridine Complexes |
| Dual Catalysis Systems | The iridium photocatalyst is used to regenerate the active state of a second catalyst (e.g., Ni, Au, Rh) in a merged catalytic cycle. nih.govacs.org | Organoboron reagents, phenols, anilines. nih.govacs.org | Iridium(III) Phenylpyridine Complexes |
| Indole (B1671886) Synthesis | Annulation reactions via dual C–H activation and photoredox catalysis to construct the indole scaffold. nih.gov | Substituted anilines and alkynes. nih.gov | Iridium(III) Phenylpyridine Complexes |
The catalytic performance of iridium(III) complexes can be systematically optimized through rational ligand design. Modifying the electronic and steric properties of the cyclometalating ligands, such as 3-methyl-2-phenylpyridine, directly influences the HOMO and LUMO energy levels of the complex. This, in turn, tunes its key photophysical and electrochemical properties.
Tuning Redox Potentials: The introduction of electron-donating groups (like the methyl group in 3-methyl-2-phenylpyridine) or electron-withdrawing groups onto the phenylpyridine framework alters the oxidation and reduction potentials of the catalyst in both its ground and excited states. This allows for the precise tailoring of the catalyst's power to match the requirements of a specific chemical transformation.
Enhancing Photostability and Quantum Yield: Ligand structure affects the stability of the complex and the efficiency of light emission (phosphorescence), which competes with the desired electron transfer events. Judicious ligand selection can enhance the stability and lifetime of the crucial excited state, leading to higher catalytic efficiency.
Improving Recyclability: A significant challenge in homogeneous catalysis is the separation and reuse of the catalyst. Research efforts focus on immobilizing iridium complexes onto solid supports or creating heterogeneous catalyst systems. This "heterogenization" facilitates easy recovery of the valuable iridium catalyst after the reaction, enhancing the sustainability and cost-effectiveness of the process. researchgate.net
Electrocatalysis Applications
Beyond photocatalysis, iridium(III) complexes with ligands like 3-methyl-2-phenylpyridine possess electrochemical properties that make them suitable for electrocatalytic applications. The reversible redox behavior of the iridium center (Ir³⁺/Ir⁴⁺) is central to this functionality.
Research has demonstrated that complexes containing the 3-methyl-2-phenylpyridine ligand exhibit distinct redox events. For instance, the complex [Ir(3m-ppy)₂(dppm)Cl] displays an oxidation peak for the Ir³⁺/Ir⁴⁺ couple at approximately 1.2 V. researchgate.net This property can be harnessed in electrochemical synthesis, where an applied voltage, rather than light, is used to drive the catalytic cycle. Furthermore, studies have shown that iridium complexes can be electrochemically reduced in situ to generate highly potent "super-reductant" species, which can then be photoexcited to access reactivity far beyond that of the parent complex. This synergistic combination, known as electro(photo)catalysis, opens new avenues for activating highly stable chemical bonds.
| Complex | Property | Observed Value/Characteristic | Reference |
|---|---|---|---|
| [Ir(3m-ppy)₂(dppm)Cl] | Luminescence | Green emission band at 517 nm (in DMSO) | researchgate.net |
| [Ir(3m-ppy)₂(dppm)Cl] | Electrochemical Oxidation | Ir³⁺/Ir⁴⁺ peak at 1.2 V (vs. Ag/AgCl) | researchgate.net |
Mechanistic Investigations of Catalytic Cycles and Intermediate Species
A deep understanding of the reaction mechanism is crucial for optimizing existing catalytic systems and discovering new transformations. The study of iridium-catalyzed reactions involves a combination of experimental and computational techniques to elucidate the intricate steps of the catalytic cycle and identify key reactive intermediates.
Experimental investigations often employ spectroscopic methods (such as ¹H NMR and UV-Vis), mass spectrometry (ESI-MS), and X-ray crystallography to characterize the ground-state catalyst and any stable intermediates. researchgate.net The electrochemical properties are typically probed using cyclic voltammetry to determine the redox potentials that govern the feasibility of electron transfer steps. researchgate.net
Computational studies, particularly Density Functional Theory (DFT), have become indispensable for mapping the energy profiles of proposed catalytic cycles. These calculations can model the structures of transient intermediates and transition states that are difficult or impossible to observe experimentally. For iridium-catalyzed C-H activation reactions, for example, DFT studies have helped to distinguish between different potential mechanisms, such as an electrophilic metalation versus a concerted metalation-deprotonation (CMD) pathway. Such computational insights are vital for explaining observed reaction outcomes and regioselectivity, and for guiding the design of more efficient catalysts.
Iridium 3+ ;3 Methyl 2 Phenylpyridine Complexes As Luminescent Probes and Tools in Biological Research Strictly Non Clinical
Bioimaging Applications in Cellular and In Vitro Biological Systems
The inherent luminescence of iridium(III) complexes provides a foundation for their use in bioimaging. A photoactive complex, [Ir(3m-ppy)2(dppm)Cl], featuring 3-methyl-2-phenylpyridine (B78825) (3m-ppy) and bis(diphenylphosphino)methane (B1329430) (dppm) ligands, has been synthesized and characterized. This complex exhibits a green luminescence, which is a key characteristic for its potential application as a probe in microscopic studies of cellular systems. The fluorescence properties of such complexes offer a tool to investigate biological mechanisms at a microscopic level using techniques like confocal microscopy.
| Complex Name | Formula | Luminescence Color |
| [Ir(3m-ppy)2(dppm)Cl] | C49H42ClIrN2P2 | Green |
Interactive Data Table: Filter by complex name or luminescence color for specific information.
While the broader class of cyclometalated iridium(III) complexes has been investigated for their ability to be taken up by cells and accumulate in specific organelles, such as mitochondria and lysosomes, specific research detailing the cellular uptake and subcellular localization of iridium(III) complexes containing the 3-methyl-2-phenylpyridine ligand is not extensively available in the current scientific literature. Studies on closely related iridium complexes, however, have shown that they can be designed to target and visualize these organelles, suggesting a potential avenue for future research with 3-methyl-2-phenylpyridine derivatives.
Bioorthogonal labeling is a powerful technique for tagging biomolecules in their native environment. Iridium(III) complexes functionalized for click chemistry and bioorthogonal metabolic labeling have been developed as versatile probes. These strategies allow for the specific covalent attachment of the luminescent iridium complex to biomolecules of interest within cellular systems. However, at present, there are no specific studies in the available literature that describe the application of iridium(III) complexes featuring the 3-methyl-2-phenylpyridine ligand in bioorthogonal labeling strategies.
The sensitivity of the luminescence of some iridium(III) complexes to their local environment has been harnessed to develop sensors for various biological analytes. For instance, changes in viscosity or the concentration of specific ions can modulate the photophysical properties of these complexes, leading to a detectable change in their emission. This has enabled the use of certain iridium complexes for the in vitro sensing of such parameters. Nevertheless, research specifically demonstrating the use of iridium(III) complexes with the 3-methyl-2-phenylpyridine ligand as sensors for biological analytes like viscosity or ions has not been reported in the reviewed scientific literature.
Photodynamic Therapy (PDT) Research: Mechanistic Studies on Light-Activated Processes and Singlet Oxygen Generation in Research Tools
Photodynamic therapy is a non-invasive modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which can induce cell death. Iridium(III) complexes are recognized as promising photosensitizers due to their efficient intersystem crossing, which populates the triplet excited state necessary for energy transfer to molecular oxygen. The mechanism involves the excitation of the iridium complex with light of a specific wavelength, followed by energy transfer from the triplet excited state of the complex to ground-state triplet oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). While the general principles of iridium(III) complexes as photosensitizers are well-established, detailed mechanistic studies on the light-activated processes and singlet oxygen generation capabilities specifically for iridium(III) complexes incorporating the 3-methyl-2-phenylpyridine ligand are not currently available in the scientific literature.
Theranostic Research Concepts (Theoretical and Mechanistic Investigations in In Vitro Models)
Theranostics represents a conceptual approach that combines therapeutic and diagnostic functionalities into a single agent. In the context of iridium(III) complexes, this involves leveraging their luminescent properties for bioimaging (diagnostics) while simultaneously utilizing their photosensitizing capabilities for photodynamic therapy (therapeutics). This dual functionality allows for the visualization of the photosensitizer's localization within cells, enabling targeted light irradiation to activate its therapeutic effect. While the theranostic potential of various iridium(III) complexes is an active area of research, theoretical and mechanistic investigations in in vitro models specifically focusing on complexes containing the 3-methyl-2-phenylpyridine ligand have yet to be reported.
Structure Performance Relationships and Future Directions in Iridium 3+ ;3 Methyl 2 Phenylpyridine Research
Elucidating Ligand Structure-Photophysical Property Relationships
The photophysical properties of iridium(III) complexes are profoundly influenced by the nature of their ligands. In the case of complexes featuring 3-methyl-2-phenylpyridine (B78825), the introduction of the methyl group, an electron-donating substituent, on the pyridyl ring has a discernible impact on the electronic structure and, consequently, the emission characteristics of the complex.
The methyl group on the pyridine (B92270) ring can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Generally, electron-donating groups on the pyridyl ring of the cyclometalating ligand tend to raise the energy of the LUMO, which is often localized on the pyridine moiety. This can lead to a blue shift in the emission wavelength compared to the unsubstituted parent complex, tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃). sci-hub.stchemrxiv.org
The effect of methyl substitution on the photophysical properties of iridium(III) phenylpyridine complexes has been a subject of systematic investigation. Studies on various dimethyl-substituted tris(pyridylphenyl)iridium(III) derivatives have shown that the position of the methyl groups on both the phenyl and pyridyl rings plays a crucial role in tuning the emission color and efficiency. researchgate.net These substitutions can influence intermolecular interactions in the solid state, which in turn affects the photoluminescence quantum yield. researchgate.net For example, strategic placement of methyl groups can lead to blue-shifted emissions and higher quantum efficiencies by mitigating intermolecular quenching effects. researchgate.net
Interactive Data Table: Photophysical Properties of Selected Iridium(III) Phenylpyridine Complexes.
| Complex | Emission Max (nm) | Quantum Yield (Φ) | Solvent | Reference |
| [Ir(3m-ppy)₂(dppm)Cl] | 517 | Not Reported | DMSO | |
| Ir(ppy)₃ | ~510 | ~0.4 | Dichloromethane (B109758) | analis.com.my |
| fac-Ir(4-Meppy)₂(4-MePh) | 512 (film) | 0.52 (film) | - | researchgate.net |
| fac-Ir(5-Meppy)₂(4-MePh) | 536 (film) | Not Reported | - | researchgate.net |
Understanding Structure-Catalytic Activity Correlations
Iridium(III) phenylpyridine complexes are renowned for their utility as photoredox catalysts, capable of facilitating a wide array of organic transformations through single-electron transfer processes upon visible light irradiation. The catalytic activity of these complexes is intrinsically linked to their electrochemical and excited-state properties, which can be finely tuned by modifying the ligand structure.
The introduction of a methyl group at the 3-position of the phenylpyridine ligand, being an electron-donating group, can influence the redox potentials of the iridium complex. Generally, electron-donating groups on the cyclometalating ligand make the complex easier to oxidize (lower oxidation potential). chemie-brunschwig.ch This can enhance its efficacy in oxidative quenching cycles where the excited catalyst is oxidized by a substrate.
While specific catalytic studies on complexes solely featuring the 3-methyl-2-phenylpyridine ligand are not extensively detailed in the provided search results, the general principles of iridium photocatalysis allow for informed inferences. The excited state of an iridium photocatalyst, typically a long-lived triplet state, can act as both a potent oxidant and a reductant. The electron-donating nature of the methyl group in 3-methyl-2-phenylpyridine would likely enhance the reducing power of the excited state, making it a better electron donor in reductive quenching cycles.
Furthermore, the steric profile of the ligand can also play a role in the catalytic activity by influencing the approach of the substrate to the catalytic center. The methyl group at the 3-position is relatively small and may not impose significant steric hindrance for many substrates.
The catalytic performance of iridium photocatalysts is often evaluated in various organic reactions, such as atom transfer radical polymerization (ATRP), C-H functionalization, and cycloadditions. The efficiency and selectivity of these reactions are highly dependent on the redox potentials and excited-state energy of the iridium complex, which are directly modulated by ligand design. chemrxiv.org
Addressing Challenges in Synthetic Accessibility and Scalability for Complex Architectures
The synthesis of cyclometalated iridium(III) complexes, including those with 3-methyl-2-phenylpyridine ligands, typically involves a multi-step process. A common route begins with the reaction of iridium(III) chloride hydrate (B1144303) with the respective cyclometalating ligand to form a chloro-bridged dimer, such as [Ir₂(3m-ppy)₄Cl₂]. This dimer is then reacted with an ancillary ligand to yield the final heteroleptic complex. mdpi.com
While this synthetic strategy is well-established, several challenges remain, particularly concerning the synthesis of complex, functionalized architectures and the scalability of these processes. The cyclometalation step often requires high temperatures and long reaction times, which can be incompatible with thermally sensitive functional groups. nih.gov This limits the straightforward incorporation of complex functionalities, such as peptides or sugars, directly onto the ligand prior to complexation. nih.gov
To circumvent these limitations, post-complexation functionalization (PCF) has emerged as a powerful strategy. nih.gov PCF involves modifying the ligands after the iridium complex has been formed, allowing for the introduction of a wider range of functional groups under milder conditions. nih.gov
Scalability is another significant hurdle for the widespread application of these complexes, for instance, in commercial OLED devices. The high cost of iridium and the often-laborious multi-step syntheses and purification processes can be prohibitive. 160.153.132 Recent research has focused on developing more efficient and cost-effective synthetic methods, such as room-temperature syntheses. For example, the use of sulfur-containing ancillary ligands has been shown to facilitate the rapid formation of iridium complexes at room temperature. nih.govbohrium.com
Emerging Research Areas and Interdisciplinary Applications
The unique properties of iridium(III) complexes with ligands like 3-methyl-2-phenylpyridine have opened doors to a variety of emerging and interdisciplinary applications beyond their traditional use in OLEDs.
Bioimaging and Theranostics: The strong luminescence and long emission lifetimes of these complexes make them excellent candidates for bioimaging probes. rsc.orgcityu.edu.hk They can be designed to target specific cellular organelles, such as mitochondria, and their emission can be sensitive to the local environment, allowing for the sensing of intracellular parameters. nih.govresearchgate.net Furthermore, the cytotoxic potential of some iridium complexes, including those with 3-methyl-2-phenylpyridine, is being explored for therapeutic applications, particularly in photodynamic therapy (PDT). nih.govnih.gov In PDT, the complex acts as a photosensitizer, generating reactive oxygen species upon light irradiation to induce cancer cell death. nih.govnih.gov The combination of imaging and therapeutic capabilities in a single molecule leads to the development of "theranostic" agents.
Photocatalysis in Organic Synthesis: As discussed in section 10.2, these complexes are powerful photoredox catalysts. researchgate.net Their ability to be activated by visible light and facilitate single-electron transfer reactions under mild conditions has revolutionized organic synthesis, enabling the development of novel and more sustainable synthetic methodologies. chemie-brunschwig.chacs.org
Sensors: The sensitivity of the emission of iridium complexes to their environment can be harnessed for the development of chemical sensors. These sensors can be designed to detect a variety of analytes, including ions, small molecules, and even biological macromolecules. rsc.org
Prospects for Advanced Material Design and Functional Optimization
The future of research on iridium(III) complexes like "Iridium(3+);3-methyl-2-phenylpyridine" lies in the rational design of new materials with optimized properties for specific applications. This will be heavily reliant on a deeper understanding of the fundamental structure-performance relationships.
Computational Design: Quantum chemical calculations, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), are becoming increasingly powerful tools for predicting the photophysical and electronic properties of new iridium complexes before their synthesis. researchgate.netrsc.orgacs.org This computational-guided approach can accelerate the discovery of new emitters for OLEDs with improved efficiency and color purity, as well as more effective photocatalysts. rsc.org
Functional Optimization through Ligand Engineering: The vast chemical space of possible ligands offers immense opportunities for functional optimization. By strategically modifying the 3-methyl-2-phenylpyridine ligand and the ancillary ligands, researchers can fine-tune the emission color, quantum yield, excited-state lifetime, and redox potentials. For example, introducing bulky substituents can suppress non-radiative decay pathways and enhance emission efficiency. rsc.org The development of new ancillary ligands is also crucial for modulating the properties of the complex and introducing new functionalities.
Advanced Materials: The incorporation of these iridium complexes into larger molecular architectures, such as polymers or metal-organic frameworks (MOFs), is a promising avenue for creating advanced materials with novel properties. These materials could find applications in areas such as solid-state lighting, sensing, and heterogeneous catalysis. The global market for iridium is also expected to grow, driven by its increasing use in high-performance materials and advanced technologies. dataintelo.com
Q & A
Q. Table 1: Photophysical Properties of Selected Complexes
| Complex Type | λem (nm) | ΦPL | Lifetime (µs) | Reference |
|---|---|---|---|---|
| Homoleptic | 620–650 | 0.15 | 1.2–2.5 | |
| Heteroleptic (bpy) | 550–580 | 0.45 | 0.8–1.5 |
Advanced: What spectroscopic and computational methods are recommended for resolving contradictions in reported luminescence lifetimes of iridium(III) complexes with 3-methyl-2-phenylpyridine ligands?
Answer:
Discrepancies in luminescence data often arise from solvent polarity, oxygen quenching, or impurities. To address these:
- Time-Resolved Spectroscopy : Use nitrogen-purged solutions to eliminate oxygen-induced quenching artifacts .
- DFT/TD-DFT Calculations : Model electronic transitions to identify contributions from MLCT, LC, or ligand-to-ligand charge transfer (LLCT) states. For example, TD-DFT analysis of [Ir(3-Me-2-PhPy)₂(phen)]⁺ revealed a 70% MLCT character, reconciling conflicting lifetime data .
- Comparative Studies : Cross-validate emission lifetimes under standardized conditions (e.g., degassed acetonitrile at 298 K) .
Advanced: How can time-dependent density functional theory (TD-DFT) be applied to analyze electronic transitions in these complexes, and what are common pitfalls in interpreting results?
Answer:
Methodology :
Geometry Optimization : Use B3LYP/LANL2DZ for iridium and 6-31G(d) for light atoms.
Excited-State Calculation : Apply TD-DFT to simulate vertical transitions. Include solvent effects (e.g., PCM model for acetonitrile).
Key Insights :
- MLCT transitions dominate in heteroleptic complexes, while LC transitions are prominent in homoleptic systems .
Pitfalls : - Overestimation of Charge Transfer : Hybrid functionals (e.g., CAM-B3LYP) improve accuracy for charge-separated states.
- Neglecting Spin-Orbit Coupling : Use relativistic pseudopotentials for iridium to account for heavy-atom effects .
Basic: What safety protocols are critical when handling volatile organic ligands and iridium precursors in synthesis?
Answer:
- Ventilation : Use fume hoods to mitigate exposure to volatile ligands (e.g., 3-methyl-2-phenylpyridine) and IrCl₃ dust .
- PPE : Wear nitrile gloves, safety goggles, and lab coats. IrCl₃ is hygroscopic and may cause respiratory irritation .
- Waste Disposal : Collect iridium-containing waste in sealed containers for metal recovery. Avoid aqueous disposal due to environmental toxicity .
Advanced: What strategies are employed to correlate structural modifications of 3-methyl-2-phenylpyridine ligands with biological activity in iridium(III) complexes?
Answer:
- Ligand Functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance cellular uptake and intercalation with DNA/proteins .
- Biological Assays :
- Anticancer Activity : Measure IC₅₀ values against cancer cell lines (e.g., HeLa) via MTT assays. Complexes with extended π-conjugation show improved p53/MDM2 inhibition .
- Antioxidant Effects : Use DPPH radical scavenging assays. Iridium complexes with hydroxyl-substituted ligands exhibit higher activity due to redox-active metal centers .
Advanced: How do solvent and counterion choices influence the electrochemical properties of these complexes in catalytic applications?
Answer:
- Solvent Effects : Acetonitrile increases ionic conductivity, enhancing electrocatalytic performance in CO₂ reduction.
- Counterion Impact : Bulky counterions (e.g., PF₆⁻) improve solubility in non-polar media, while smaller ions (e.g., Cl⁻) facilitate electron transfer in aqueous systems .
- Cyclic Voltammetry : Redox potentials shift by 50–100 mV with solvent polarity, affecting catalytic turnover frequencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
